4-Chloro-2-trichloromethyl-quinoline
Description
Significance of the Quinoline (B57606) Heterocyclic Scaffold in Medicinal Chemistry and Materials Science
The quinoline ring system, with its chemical formula C₉H₇N, is a fundamental structural motif in a vast array of biologically active compounds and functional materials. chemicalbook.com Its presence in numerous natural alkaloids, such as quinine, and synthetic molecules has cemented its status as a critical pharmacophore in medicinal chemistry. unl.edu The versatility of the quinoline scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its steric, electronic, and lipophilic properties. chemicalbook.comchemicalbook.com This adaptability has led to the development of quinoline-based drugs with a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govchemicalbook.comsigmaaldrich.com
The quinoline nucleus can interact with a variety of biological targets, including enzymes and nucleic acids, which underpins its diverse therapeutic applications. For instance, certain quinoline derivatives have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and disrupt cell migration. chemicalbook.com The fusion of the quinoline ring with other heterocyclic systems has also been a fruitful strategy for creating hybrid molecules with enhanced or novel biological activities. chemicalbook.comnih.gov
Beyond its medicinal applications, the quinoline scaffold is also significant in materials science. The Knorr Quinoline Synthesis, a classic method involving the condensation of an aromatic amine with a β-ketoester, highlights the accessibility of this scaffold for various applications. Its unique photophysical and electronic properties make it a valuable component in the design of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.
Strategic Importance of Halogenated Quinoline Derivatives in Drug Discovery and Agrochemical Development
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the quinoline scaffold is a key strategy in modern drug discovery and agrochemical development. utmb.edunih.gov Halogenation can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. utmb.edunih.gov These modifications can lead to enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action. nih.gov
In drug discovery, halogenated quinolines are prevalent. For example, Chloroquine (B1663885), a well-known antimalarial drug, features a chlorine atom at the 7-position of the quinoline ring. unl.edu The synthesis of various halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines has been explored for their potential antitumor activities. mdpi.com Specifically, 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline has shown significant antitumor effects in preclinical models. mdpi.com The development of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives has also yielded compounds with potent antimalarial activity. researchgate.net
In the agrochemical sector, a significant portion of modern pesticides contains halogen atoms. utmb.edupreprints.org Halogenated compounds are crucial in the development of effective and environmentally safer herbicides, fungicides, and insecticides. nih.gov The incorporation of a trifluoromethyl group, a common halogen-containing substituent, is a feature of many successful agrochemicals. nih.gov Quinoline derivatives have been increasingly investigated for the discovery of new pesticides, particularly fungicides, highlighting the synergy between the quinoline scaffold and halogenation in this field. nih.gov For instance, spiro-fused indoline-quinoline derivatives have demonstrated notable herbicidal activity against weeds like Echinochloa crusgalli. wikipedia.org
Scope and Research Focus on 4-Chloro-2-trichloromethyl-quinoline and its Analogues
The specific compound, this compound, represents a convergence of the foundational quinoline scaffold with extensive halogenation. Its chemical structure, featuring a chlorine atom at the 4-position and a trichloromethyl group at the 2-position, makes it a subject of interest for synthetic and medicinal chemists.
A known method for the preparation of this compound involves the conversion of 2-trichloromethyl-4-quinolinol. This precursor is synthesized through the condensation of ethyl trichloroacetylacetate with an appropriate aniline (B41778). The subsequent chlorination of the 4-hydroxy group, for instance using phosphorus oxychloride in the presence of phosphorus pentachloride, yields the target compound. google.com
The reactivity of this compound and its analogues is a key area of research. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to create a library of derivatives with potentially diverse biological activities. mdpi.com Research on analogues, such as 4-chloro-8-methylquinolin-2(1H)-one, has demonstrated that the 4-chloro group can be displaced by nucleophiles like hydrazino and azido (B1232118) groups, leading to synthetically useful intermediates. mdpi.com
The trichloromethyl group at the 2-position also significantly influences the compound's properties and reactivity. Analogues where this group is replaced by other substituents, such as a methyl or a trifluoromethyl group, provide valuable insights for structure-activity relationship (SAR) studies. These studies help in understanding how different substituents at various positions on the quinoline ring affect the molecule's biological profile. nih.gov For example, the synthesis and biological evaluation of analogues like 4-chloro-2,8-bis(trifluoromethyl)quinoline (B1363108) have been pursued to develop new antibacterial and antituberculosis agents. utmb.edu
The research focus on this compound and its analogues is thus driven by their potential as building blocks for the synthesis of novel compounds with applications in medicinal chemistry and agrochemicals. The strategic placement of multiple halogen atoms offers a platform for developing molecules with tailored properties.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 35871-17-1 | |
| Molecular Formula | C₁₀H₅Cl₄N | |
| Molecular Weight | 280.97 g/mol | |
| Physical Form | Solid | |
| InChI Key | AAAIMZMBCBBTQL-UHFFFAOYSA-N |
Table 2: Selected Analogues of this compound and their Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature/Research Interest | Source |
| 4-Chloro-2-methylquinoline | C₁₀H₈ClN | 177.63 | Simpler analogue for SAR studies | nih.gov |
| 4-Chloro-2-(trifluoromethyl)quinoline | C₁₀H₅ClF₃N | 231.60 | Investigated for its distinct electronic properties due to the trifluoromethyl group | chemicalbook.com |
| 4-Chloro-8-methylquinolin-2(1H)-one | C₁₀H₈ClNO | 193.63 | Studied for nucleophilic substitution reactions at the 4-position | mdpi.com |
| 4-Chloro-2,8-bis(trifluoromethyl)quinoline | C₁₁H₄ClF₆N | 313.60 | Synthesized as a scaffold for potential antibacterial and antituberculosis agents | utmb.edu |
Table 3: Spectroscopic Data References for Quinoline Analogues
| Spectroscopic Technique | Compound Type | Reference |
| ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | General Organic Compounds | unl.edu |
| ¹H NMR | 2-chloro-2-methylpropane (for comparison of substituent effects) | docbrown.info |
| FT-IR, FT-Raman, NMR | 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline | researchgate.netdergipark.org.tr |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(trichloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl4N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAIMZMBCBBTQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347168 | |
| Record name | 4-Chloro-2-trichloromethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35871-17-1 | |
| Record name | 4-Chloro-2-trichloromethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35871-17-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 Chloro 2 Trichloromethyl Quinoline and Its Congeners
Established Synthetic Routes to the 4-Chloroquinoline (B167314) Core
The synthesis of the 4-chloroquinoline core is a well-established field, typically involving the initial construction of a quinolin-4-one intermediate, followed by a chlorination step.
Cyclocondensation and Annulation Reactions
The formation of the quinoline (B57606) ring system is predominantly achieved through cyclocondensation and annulation strategies, which involve the reaction of an aniline (B41778) derivative with a three-carbon component. Several classic named reactions are foundational to this approach.
Gould-Jacobs Reaction : This method involves the reaction of an aniline with an ethoxymethylenemalonic ester or a similar derivative. The initial condensation is followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester, which can then be saponified and decarboxylated. A subsequent chlorination step yields the 4-chloroquinoline. researchgate.net
Combes Synthesis : The condensation of an aniline with a β-diketone, such as acetylacetone, followed by acid-catalyzed cyclization, produces a substituted quinoline. iipseries.org This method typically yields 2,4-disubstituted quinolines. iipseries.org
Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl, such as an aldehyde or ketone. pharmaguideline.com It is a direct route to substituted quinolines. pharmaguideline.com
[4+2] Annulation Reactions : Modern approaches utilize [4+2] annulation or cycloaddition strategies. For instance, 2-azidobenzaldehydes can react with various dienophiles to construct the quinoline ring system. nih.gov Another approach involves the reaction of (2-aminophenyl)chalcones with 1,3-dicarbonyl compounds in cyclocondensation reactions to form substituted quinolines. st-andrews.ac.uk These methods offer pathways to polysubstituted quinolines that may be difficult to access through classical means. acs.org
The choice of method often depends on the desired substitution pattern on the final quinoline product.
Table 1: Comparison of Classical Quinoline Synthesis Methods
| Reaction Name | Reactants | Key Intermediate/Product | Typical Conditions |
|---|---|---|---|
| Gould-Jacobs | Aniline, Ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylate | Thermal cyclization, then saponification/decarboxylation |
| Combes | Aniline, β-Diketone | 2,4-Disubstituted quinoline | Acid catalysis (e.g., H₂SO₄) |
| Friedländer | 2-Aminobenzaldehyde/ketone, Compound with α-methylene ketone | Substituted quinoline | Base (e.g., NaOH) or acid catalysis |
| Skraup | Aniline, Glycerol, Oxidizing agent | Quinoline | Strong acid (H₂SO₄), Oxidizing agent (e.g., nitrobenzene) |
Regioselective Chlorination Strategies
The most common and direct route to a 4-chloroquinoline is the chlorination of the corresponding quinolin-4-one precursor. Quinolin-4-ones exist in tautomeric equilibrium with 4-hydroxyquinolines.
The conversion is typically achieved using standard chlorinating agents, with phosphorus oxychloride (POCl₃) being the most widely employed reagent. researchgate.netgoogle.com The reaction mechanism involves the activation of the quinolinone's carbonyl oxygen by POCl₃, followed by nucleophilic attack of a chloride ion at the C4 position to displace the activated oxygen group. This method is highly efficient for producing 4-chloroquinolines from the readily accessible quinolin-4-ones generated via cyclocondensation reactions. researchgate.net Other reagents like phosphorus pentachloride (PCl₅) can also be used. google.com
While chlorination at C4 is straightforward from the quinolin-4-one, direct and regioselective C-H chlorination on a pre-formed quinoline ring is more complex. However, methodologies have been developed for regioselective halogenation at other positions, often requiring directing groups or specific activation strategies, such as the C2-chlorination of quinoline N-oxides. researchgate.netmdpi.comnih.gov
Installation and Functionalization of the Trichloromethyl Moiety at Position 2
The introduction of the CCl₃ group at the C2 position is a critical step in the synthesis of the target compound. This can be achieved either by building the quinoline ring with the group already in place or by functionalizing the C2 position of a pre-formed quinoline.
Direct and Indirect Methods for CCl₃ Group Introduction
Indirect Method (via Cyclocondensation): A highly effective strategy involves the condensation of an appropriately substituted aniline with ethyl trichloroacetylacetate. This reaction directly forms a 2-trichloromethyl-4-quinolinol intermediate. google.com This precursor, which already contains the required trichloromethyl group at the C2 position, can then be subjected to chlorination with agents like POCl₃ or PCl₅ to convert the 4-hydroxyl group into the 4-chloro group, yielding the final product, 4-chloro-2-trichloromethyl-quinoline. google.com
Direct Method (via C-H Functionalization): Direct trichloromethylation of a quinoline scaffold is a more modern approach. One such method involves a cyclized dearomatization and trichloromethylation cascade strategy where chloroform (B151607) (CHCl₃) can serve as the trichloromethyl anion precursor under specific reaction conditions. rsc.org While this specific example leads to a more complex fused system, the principle of using chloroform as a CCl₃ source is a key development. rsc.org
Table 2: Methods for Introducing the C2-Trichloromethyl Group
| Method | Strategy | Key Reagents | Description | Citation |
|---|---|---|---|---|
| Indirect (from building blocks) | Cyclocondensation | Aniline, Ethyl trichloroacetylacetate | Builds the quinolin-4-one ring with the CCl₃ group already installed at C2. | google.com |
| Direct (C-H functionalization) | Cascade Reaction | Chloroform (CHCl₃) | Uses chloroform as a reagent to add the CCl₃ group to a heterocyclic system. | rsc.org |
Reactivity of the Trichloromethyl Group in Derivatization
The trichloromethyl group is not merely a placeholder; its reactivity is a key feature for creating derivatives. The three chlorine atoms make the attached carbon highly electrophilic and susceptible to nucleophilic attack. This allows the CCl₃ group to be transformed into other functional groups.
For example, the trichloromethyl moiety can be converted into an ester group. In the presence of sodium ethoxide in ethanol (B145695), the CCl₃ group can be replaced by an ethoxy group, ultimately leading to the formation of a carboxylate ester at the C2 position. nih.gov The high reactivity of the CCl₃ group also makes it a precursor for other functionalities, such as carboxylic acids (via hydrolysis) or orthoesters. This reactivity significantly expands the synthetic utility of this compound as an intermediate for accessing a wider range of quinoline congeners.
Emerging and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methodologies.
C-H Activation/Functionalization : Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of heterocycles like quinoline, avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov These methods can potentially offer more direct routes to complex quinoline derivatives. Metal-free approaches are also being developed, such as a tandem cyclization strategy involving the functionalization of C(sp³)–H bonds to synthesize quinoline derivatives from 2-styrylanilines. nih.gov
Multicomponent Reactions (MCRs) : MCRs, which combine three or more starting materials in a single step to build complex molecules, represent a highly efficient and sustainable strategy. rsc.org Reactions like the Povarov reaction have been adapted to create diverse quinoline libraries with high atom economy. iipseries.orgrsc.org
Photocatalysis and Electrosynthesis : The use of visible light photocatalysis or electrochemical methods provides green alternatives to traditional synthesis. These techniques can enable reactions under mild conditions, often using greener oxidants like molecular oxygen, to achieve transformations such as the dehydrogenation of tetrahydroquinolines to form the aromatic quinoline core.
These emerging strategies hold promise for creating more direct and sustainable pathways to this compound and its derivatives in the future.
Transition-Metal Catalysis in Quinoline Synthesis (e.g., Sonogashira Cross-Coupling in related series)
Transition-metal catalysis, particularly with palladium, has become an indispensable tool for the functionalization of heterocyclic compounds, including quinolines. nih.gov While direct transition-metal-catalyzed synthesis of the this compound core is less commonly detailed, the principles are well-established through the synthesis of its congeners and related derivatives. The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prime example of such a powerful transformation. libretexts.orgwikipedia.org
This reaction is typically catalyzed by a palladium(0) complex, often with a copper(I) co-catalyst, in the presence of a base. libretexts.org The Sonogashira reaction's utility has been demonstrated in the synthesis of complex molecules and materials, including poly(phenyleneethynylene)s and natural products. libretexts.orgwikipedia.org Its application to quinoline scaffolds allows for the introduction of alkynyl groups, which are valuable handles for further chemical modification.
Research has shown the regioselective nature of the Sonogashira coupling on di-halogenated quinolines. For instance, in the case of 2-bromo-4-iodo-quinoline, the coupling reaction occurs preferentially at the more reactive carbon-iodine bond. libretexts.org This selectivity is crucial for the controlled synthesis of specifically substituted quinolines. The reaction has been successfully used to prepare various alkynylquinoline derivatives, such as alkynylquinoline-5,8-diones from 6,7-dibromoquinoline-5,8-dione, yielding products in good to excellent yields (50-85%). ajouronline.com Although copper is a common co-catalyst, copper-free variations have been developed to prevent the undesired homocoupling of alkyne substrates, a reaction known as Glaser coupling. wikipedia.org The versatility of transition-metal-catalyzed reactions like the Sonogashira, Suzuki, and Heck couplings on chloro-substituted heterocycles highlights their potential for creating diverse libraries of functionalized quinolines. nih.gov
Table 1: Examples of Transition-Metal Catalyzed Reactions in Quinoline Series This table is generated based on data from related quinoline systems to illustrate the principles.
| Reaction Type | Substrate | Catalyst/Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Sonogashira Coupling | 6,7-Dibromoquinoline-5,8-dione | Pd-catalyst, CuI, Terminal Alkynes | 6,7-Dialkynylquinoline-5,8-dione | 50-85% | ajouronline.com |
| Sonogashira Coupling | 2-Bromo-4-iodo-quinoline | Pd-catalyst, CuI, Terminal Alkyne | 4-Alkynyl-2-bromo-quinoline | N/A | libretexts.org |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced energy efficiency. ijpsjournal.comeurekaselect.com This technology has been widely applied to the synthesis of quinolines and their derivatives. eurekaselect.comnih.gov
Several classical quinoline syntheses have been adapted for microwave irradiation. The Skraup synthesis, which traditionally involves harsh conditions, has been made more efficient using microwave heating, leading to shorter reaction times and higher yields. mdpi.com Similarly, the Friedländer synthesis of polysubstituted quinolines from 2-aminoaryl ketones and α-methylene carbonyl compounds has been successfully performed under microwave conditions using a reusable solid acid catalyst, Nafion NR50, in ethanol. mdpi.com
A rapid and efficient olefination reaction to produce 2-vinylquinolines from 2-methylquinolines and various aldehydes has been developed using microwave irradiation. nih.gov Notably, this study found that substitutions at the C4-position of the quinoline ring, including a chloro group, were well-tolerated under the microwave-assisted conditions, demonstrating the applicability of this method for precursors of this compound congeners. nih.gov The use of microwave energy often allows for solvent-free reactions or the use of more environmentally benign solvents, aligning with green chemistry principles. eurekaselect.comactascientific.com The combination of multicomponent reactions with microwave assistance provides a particularly efficient pathway to complex quinoline structures in a single step. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis
| Synthesis Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Friedländer Annulation | Conventional Heating | 30 hours | 55% | nih.gov |
| Friedländer Annulation | Microwave Irradiation (500 W) | 1.5 hours | 78% | nih.gov |
| Skraup Reaction | Conventional Heating | Several hours | Moderate | mdpi.com |
| Skraup Reaction | Microwave Irradiation (200 °C) | Minutes | Good | mdpi.com |
| Olefination | Conventional Heating | N/A | N/A | nih.gov |
Environmentally Benign Synthesis Utilizing Green Chemistry Principles
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for quinolines. nih.gov This involves the use of non-toxic catalysts, environmentally friendly solvents like water or ethanol, and energy-efficient methods. ijpsjournal.comniscpr.res.intandfonline.com
One-pot syntheses are particularly attractive from a green chemistry perspective as they reduce waste and improve efficiency. An elegant one-pot synthesis of quinoline derivatives has been achieved through the reaction of anilines and β-ketoesters using recyclable indium chloride as a catalyst in ethanol at 60°C. niscpr.res.in This method avoids the harsh conditions associated with traditional name reactions like the Skraup or Doebner-von Miller syntheses. niscpr.res.in Similarly, ferric chloride (FeCl₃·6H₂O), an inexpensive and low-toxicity catalyst, has been used to effectively synthesize quinolines in water, a green solvent. tandfonline.com
The use of ionic liquids as reusable catalysts also represents a green approach. ias.ac.in For example, the ionic liquid [Et₃NH]⁺[BF₄]⁻ has been shown to catalyze the synthesis of substituted quinolines from anilines and β-ketoesters in ethanol with high yields and short reaction times. ias.ac.in Furthermore, the development of syntheses using nanocatalysts offers benefits such as high catalytic activity, ease of preparation, and simple catalyst separation and reuse. nih.gov Copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been employed for quinoline synthesis in water, providing good yields and allowing for the catalyst to be recycled. nih.gov These approaches demonstrate a significant shift towards more sustainable and environmentally responsible chemical manufacturing. nih.govnih.gov
Table 3: Green Catalysts and Solvents for Quinoline Synthesis
| Catalyst | Solvent | Key Advantages | Yields | Reference |
|---|---|---|---|---|
| Indium (III) Chloride | Ethanol | Recyclable catalyst, mild conditions | Quantitative | niscpr.res.in |
| Ferric Chloride (FeCl₃·6H₂O) | Water | Inexpensive, non-toxic, green solvent | High | tandfonline.com |
| [Et₃NH]⁺[BF₄]⁻ (Ionic Liquid) | Ethanol | Reusable catalyst, short reaction times | 78-93% | ias.ac.in |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms behind quinoline synthesis is crucial for optimizing conditions and expanding the scope of these transformations. The mechanisms of classical syntheses like the Combes and Skraup reactions have been studied in detail. The Combes synthesis proceeds through the formation of a Schiff base from an aniline and a β-diketone, followed by an acid-catalyzed intramolecular cyclization (annulation) and subsequent dehydration to form the aromatic quinoline ring. wikipedia.orgiipseries.org The Skraup-Doebner-Von Miller synthesis has been proposed to involve a fragmentation-recombination mechanism where the aniline first condenses with an α,β-unsaturated ketone, which then fragments into an imine and the ketone before recombining to form the quinoline product. nih.gov
More contemporary synthetic methods have also been subject to mechanistic scrutiny. Radical-mediated reactions are emerging as a powerful tool for quinoline synthesis under mild conditions. researchgate.net One proposed mechanism involves the visible-light-promoted formation of a bromine radical from N-bromosuccinamide (NBS). nih.gov This radical can initiate a cascade that leads to the cyclization of an aryl imine and subsequent aromatization to the quinoline product. nih.gov Another approach uses a photocatalyst to generate an N-centered iminyl radical, which undergoes an intramolecular cyclization onto a nearby alkyne or alkene to construct the heterocyclic ring. acs.orgthieme-connect.com These radical pathways often tolerate a wide range of functional groups and avoid the harsh conditions of classical methods. researchgate.netacs.org DFT calculations and control experiments have been used to support proposed pathways, such as a transition-metal-free cascade reaction involving the cleavage of C-O bonds and subsequent C-N bond formation to construct the quinoline ring. nih.gov
Comprehensive Spectroscopic and Structural Elucidation of 4 Chloro 2 Trichloromethyl Quinoline Systems
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, and Advanced Techniques)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, and its application to 4-Chloro-2-trichloromethyl-quinoline and its derivatives provides invaluable insights into the specific arrangement of atoms.
The ¹H NMR spectrum of quinoline (B57606) derivatives typically displays signals in the aromatic region, with the chemical shifts and coupling constants being highly sensitive to the nature and position of substituents on the heterocyclic and carbocyclic rings. For 4-chloroquinolines, the protons on the quinoline ring system exhibit characteristic chemical shifts. rsc.orgspectrabase.com
¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoline core are influenced by the electron-withdrawing effects of the chlorine and trichloromethyl substituents. Studies on various substituted quinolines have shown that theoretical calculations of ¹³C chemical shifts, often performed using methods like the GIAO (Gauge-Including Atomic Orbital) approach at the HF/6-31++G(d,p) level, can be compared with experimental data to aid in the complete assignment of signals. The presence of a chlorine atom at the C4 position and a trichloromethyl group at the C2 position significantly impacts the electronic environment of the surrounding carbon atoms, leading to predictable downfield shifts. nih.gov
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the proton and carbon signals, especially for complex quinoline derivatives. ipb.pt These 2D NMR methods reveal correlations between protons, between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC), which is crucial for confirming the connectivity of the molecular structure. ipb.pt
Vibrational and Mass Spectrometry for Molecular Characterization (FT-IR, UV-Vis, ESI-MS)
Vibrational spectroscopy and mass spectrometry offer further layers of detail regarding the molecular structure and functional groups present in this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands in the range of 200-400 nm, which arise from π → π* and n → π* electronic transitions within the aromatic system. mdpi.comnih.govresearchgate.net The position and intensity of these bands are sensitive to the substituents on the quinoline ring. The introduction of a chloro and a trichloromethyl group can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima, providing information about the electronic effects of these substituents.
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. For this compound, ESI-MS would be expected to show a prominent molecular ion peak [M]+ or a protonated molecule peak [M+H]+. rsc.org The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing four chlorine atoms, providing a clear signature for its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its molecular formula. mdpi.com
Single Crystal X-ray Diffraction for Definitive Structural Determination
Single crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry.
For quinoline derivatives, SCXRD studies have been crucial in confirming their planar or near-planar structures and in analyzing intermolecular interactions such as hydrogen bonding and van der Waals forces that stabilize the crystal packing. chemmethod.comansfoundation.org In the case of this compound, a single crystal X-ray analysis would reveal the precise orientation of the trichloromethyl group relative to the quinoline plane and the exact bond lengths of the C-Cl bonds. Such studies have been successfully employed for various substituted quinolines, providing detailed structural information. researchgate.netmdpi.com The resulting crystallographic data, including unit cell parameters and space group, serve as a benchmark for validating the results of computational modeling.
Computational Chemistry and Quantum Mechanical Analysis
Computational chemistry provides powerful tools to complement experimental findings and to predict the properties of molecules like this compound.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. rsc.org By employing functionals such as B3LYP in conjunction with appropriate basis sets (e.g., 6-31G(d,p)), it is possible to optimize the molecular geometry and predict various properties, including vibrational frequencies and NMR chemical shifts. nih.govnih.gov These theoretical predictions can be compared with experimental FT-IR and NMR data to validate the computational model and to aid in the interpretation of the experimental spectra. dergipark.org.tr DFT calculations also provide insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its chemical reactivity. nih.gov
Conformational Analysis and Prediction of Molecular Geometries
While the quinoline ring system is largely rigid and planar, the trichloromethyl group at the C2 position can exhibit rotational freedom. Conformational analysis, often performed using computational methods, can identify the most stable conformations of the molecule by calculating the potential energy as a function of the rotation around the C2-C(Cl₃) bond. These calculations help in understanding the preferred spatial arrangement of the trichloromethyl group relative to the quinoline ring, which can influence its reactivity and intermolecular interactions.
Molecular Electrostatic Potential (MEP) and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). For this compound, the MEP map would likely show negative potential around the nitrogen atom and the chlorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack. Reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and softness, provide quantitative measures of the molecule's reactivity. rsc.org
Pharmacological and Biological Investigations of 4 Chloro 2 Trichloromethyl Quinoline Derivatives
Antiplasmodial and Antimalarial Efficacy Studies
The quinoline (B57606) core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a notable example. nih.govnih.gov Research into derivatives of 4-Chloro-2-trichloromethyl-quinoline has built upon this foundation, exploring their efficacy against drug-resistant strains of the malaria parasite, Plasmodium falciparum.
In vitro and In vivo Antimalarial Activity against Plasmodium Strains (e.g., K1 multi-resistant P. falciparum)
A significant focus of research has been the evaluation of these derivatives against multidrug-resistant P. falciparum strains, such as the K1 strain. In one study, a series of 4-aminoquinoline (B48711) analogues were synthesized and tested for their in vitro antimalarial activity. nih.gov Several of these compounds demonstrated potent activity, with half-maximal inhibitory concentration (IC50) values below 0.5 µM against both the chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov
For instance, a ferrocene-chloroquine analogue, a 7-chloro-4-[[[2-[(N,N-substituted amino)methyl]ferrocenyl]methyl]amino]quinoline derivative, was found to be 22 times more potent than chloroquine against a drug-resistant strain of P. falciparum in vitro. nih.gov Furthermore, selected compounds that showed promising in vitro results were also evaluated in vivo in mice infected with Plasmodium berghei or Plasmodium yoelii, where they exhibited significant parasite inhibition. nih.govnih.gov
The strategic modification of the quinoline scaffold has been a key approach. For example, the introduction of a methyl group at the 4-amino position has been shown to be well-tolerated and can lead to reduced toxicity while maintaining antiplasmodial activity. nih.gov Some studies have also explored the replacement of the quinoline ring with a quinoxaline (B1680401) ring, which in some cases has improved antiplasmodial activity. nih.gov
In Vitro Antimalarial Activity of Selected Quinoline Derivatives
| Compound | Target Strain | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Aminoquinoline analogue 9a | P. falciparum K1 (resistant) | <0.5 | nih.gov |
| Ferrocene-chloroquine analogue 1a | P. falciparum (resistant) | 22x more potent than Chloroquine | nih.gov |
| 2-Phenoxy-3-trichloromethylquinoxaline 3i | P. falciparum K1 | 0.2 | nih.gov |
Assessment of Cytotoxicity in Human Cell Lines (e.g., HepG2) and Selectivity Indices
A crucial aspect of developing new drug candidates is ensuring their selectivity for the target pathogen over host cells. To this end, the cytotoxicity of this compound derivatives has been assessed in various human cell lines, most commonly the human hepatocarcinoma cell line, HepG2. nih.govnih.govekb.egmdpi.com
The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50 or IC50), is a key parameter in these evaluations. A higher SI value indicates greater selectivity for the parasite. For example, a 4-(4′-fluorophenyl)-2-trichloromethylquinazoline derivative showed an EC50 of 2.5 µM against the K1 strain of P. falciparum and a CC50 of over 125 µM against HepG2 cells, indicating a favorable selectivity profile. nih.gov Similarly, a 2-phenoxy-3-trichloromethylquinoxaline derivative, compound 3i, exhibited a potent antiplasmodial EC50 of 0.2 µM and a CC50 of 32 µM on HepG2 cells, resulting in a selectivity index of 160. nih.gov
These studies are essential for identifying compounds with a promising therapeutic window, minimizing potential harm to the patient while effectively combating the parasitic infection.
Cytotoxicity and Selectivity of Selected Quinoline Derivatives
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 4-(4′-fluorophenyl)-2-trichloromethylquinazoline A | HepG2 | >125 | >50 | nih.gov |
| 2-Phenoxy-3-trichloromethylquinoxaline 3i | HepG2 | 32 | 160 | nih.gov |
Broad-Spectrum Antimicrobial Activity
Beyond their antiplasmodial properties, derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antimycobacterial effects. nih.gov
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens
Several studies have highlighted the potential of quinoline derivatives as antibacterial agents. nih.gov For instance, certain quinoline-2-one derivatives have shown significant activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One particular compound, 6c, demonstrated a minimum inhibitory concentration (MIC) of 0.75 μg/mL against MRSA. nih.gov
The antibacterial activity is not limited to Gram-positive bacteria. Research has also explored the efficacy of these compounds against Gram-negative pathogens. nih.gov A quinolone-coupled hybrid, compound 5d, exhibited a broad-spectrum effect against both Gram-positive and Gram-negative strains with MIC values ranging from 0.125 to 8 μg/mL. nih.gov These findings suggest that the quinoline scaffold can be modified to target a wide range of bacterial pathogens.
Antifungal Activity Against Fungal Species
The versatility of the quinoline nucleus extends to antifungal activity. nih.gov Studies have shown that certain quinoline derivatives are effective against various fungal species, including those responsible for common infections. For example, some derivatives have demonstrated selective action against dermatophytes, the fungi that cause skin, hair, and nail infections. nih.gov Compound 5 from one study showed a potent anti-dermatophytic action with a geometric mean MIC of 19.14 μg/ml and exhibited a good toxicological profile. nih.gov Other derivatives have shown activity against Candida species. nih.gov
Anti-Mycobacterium tuberculosis Properties
Tuberculosis remains a major global health concern, and the development of new antitubercular drugs is a priority. Quinoline derivatives have emerged as a promising class of compounds in this area. nih.govnih.gov Research has shown that arylated quinoline carboxylic acids can inhibit the growth of Mycobacterium tuberculosis. nih.gov Specifically, two derivatives, 7i and 7m, were identified as potent inhibitors of M. tuberculosis. nih.gov Further investigation revealed that these compounds exert their effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov
Anticancer and Antiproliferative Research
The quinoline nucleus is a structural feature of numerous pharmacologically active substances, displaying a broad range of biological activities, including anticancer properties. researchgate.net Quinoline derivatives have been shown to inhibit cell proliferation through various mechanisms such as inducing cell cycle arrest, promoting cell death (apoptosis), disrupting angiogenesis, and modulating cell migration. ekb.eg
Derivatives of this compound have demonstrated significant potential in curbing the growth and spread of cancer cells. Research has shown that substituted quinolines can possess potent anticancer activities against various cancer cell lines. nih.gov For instance, a series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives exhibited moderate to high inhibitory activities against HepG2, SK-OV-3, NCI-H460, and BEL-7404 tumor cell lines. nih.gov One representative compound from this series, 3a₁, effectively inhibited tumor growth in a HepG2 xenograft mouse model. nih.gov
Similarly, novel quinoline-chalcone derivatives have been synthesized and evaluated for their antiproliferative activity. nih.gov Compound 12e from this series showed excellent inhibitory potency against MGC-803, HCT-116, and MCF-7 cells, with IC₅₀ values of 1.38, 5.34, and 5.21 µM, respectively. nih.gov Further studies on 2-chloroquinazoline (B1345744) derivatives, which share structural similarities, revealed that compound 10b could inhibit the migration of A549, AGS, and HepG2 cancer cells. nih.gov
A comprehensive study of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives found that their cytotoxic activity was influenced by the sulfur oxidation state and the length of the spacer between the quinoline core and other functional groups. mdpi.com Sulfinyl and sulfonyl derivatives, particularly compounds 47–50, 53, 54, 57, and 59–82, were highly active against the CCRF-CEM leukemia cell line, with IC₅₀ values ranging from 0.55 to 2.74 µM. mdpi.com
Antiproliferative Activity of Quinoline Derivatives Against Various Cancer Cell Lines
| Compound/Derivative Series | Cancer Cell Line | Key Finding (IC₅₀/GI₅₀ Values) | Source |
|---|---|---|---|
| Quinoline-Chalcone Derivative (12e) | MGC-803 | 1.38 µM | nih.gov |
| Quinoline-Chalcone Derivative (12e) | HCT-116 | 5.34 µM | nih.gov |
| Quinoline-Chalcone Derivative (12e) | MCF-7 | 5.21 µM | nih.gov |
| 7-Chloro-(4-thioalkylquinoline) Derivatives (e.g., 47-50, 59-70, 72-82) | CCRF-CEM (Leukemia) | 0.55–2.74 µM | mdpi.com |
| 7-Chloroquinoline-1,2,3-triazoyl Carboxamide (QTCA-1) | MDA-MB-231 (Breast Cancer) | 19.91 µM (at 72h) | nih.gov |
| Bis-quinoline (2a) | U937 (Leukemia) | 0.7 µM | mdpi.com |
| Bis-quinoline (2a) | HL60 (Leukemia) | 0.2 µM | mdpi.com |
| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | AGS | 1.73 µM | nih.gov |
| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | HepG2 | 2.04 µM | nih.gov |
A critical mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. rsc.org Studies have shown that these compounds can trigger apoptotic pathways in various cancer cells. For instance, certain bis-quinoline derivatives (2a–c) were found to induce apoptosis in U937 leukemia cells, demonstrated by an increase in the sub-G1 cell population, activation of caspase 3, and positive annexin-V-FITC staining. mdpi.com
Mechanistic investigations into 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative 3a₁ revealed that it induces apoptosis by regulating the expression of key apoptotic proteins. nih.gov This includes the upregulation of Bax and the downregulation of Bcl-2, activation of caspase-9 and caspase-3, and subsequent cleavage of PARP. nih.gov Furthermore, this compound was found to increase intracellular Ca²⁺ levels, and an overload of calcium is known to be a trigger for apoptosis. nih.gov
Similarly, a study on 7-chloroquinoline-1,2,3-triazoyl carboxamides showed that the derivative QTCA-1 was highly effective at inducing apoptosis in triple-negative breast cancer cells (MDA-MB-231), with 80.4% of cells showing signs of death, compared to only 16.8% in hormonal-dependent MCF-7 cells. nih.gov Research on 7-chloro-(4-thioalkylquinoline) derivatives also confirmed their ability to induce apoptosis and inhibit DNA and RNA synthesis at higher concentrations. mdpi.comul.ie
Mechanisms of Apoptosis Induction by Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | Observed Apoptotic Mechanism | Source |
|---|---|---|---|
| Bis-quinoline (2a-c) | U937 (Leukemia) | Induction of sub-G1 peak, Caspase 3 activation, Annexin-V staining | mdpi.com |
| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline (3a₁) | HepG2 | Regulation of Bax/Bcl-2, activation of Caspase-9/3, PARP cleavage, increased intracellular Ca²⁺ | nih.gov |
| 7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | MDA-MB-231 (Breast Cancer) | High level of apoptosis induction (80.4% dead cells) | nih.gov |
| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | Induction of apoptosis, inhibition of DNA/RNA synthesis | mdpi.comul.ie |
Antiviral Activity Investigations
The quinoline scaffold has shown considerable promise in the development of antiviral agents. mdpi.com Derivatives have demonstrated activity against a range of viruses, including Dengue virus and SARS-CoV-2. nih.govnih.gov
Newly synthesized quinoline-morpholine hybrid compounds showed a pronounced inhibitory profile against SARS-CoV-2 in cell culture-based models. nih.gov Some of these derivatives exhibited stronger anti-SARS-CoV-2 activity, with EC₅₀ values as low as 1.5±1.0 μM, compared to the reference drug chloroquine (EC₅₀=3.1±2.7 μM). nih.gov Further studies on 4-aminoquinoline derivatives confirmed their potent inhibitory effect on the replication of both wild-type and Omicron variants of SARS-CoV-2 in Vero E6 and Calu-3 cell lines. accscience.com
In the context of flaviviruses, a quinoline derivative, BT24, was identified as a potent inhibitor of the cloned DENV-2 (Dengue virus serotype 2) protease with a half-maximal inhibitory concentration (IC₅₀) of 0.5 µM. nih.gov Cell-based assays confirmed that BT24 could inhibit all four serotypes of the Dengue virus in infected Vero cells. nih.gov Other novel quinoline derivatives have also shown dose-dependent inhibition of DENV-2 in the low and sub-micromolar range, appearing to act during the early stages of the viral infection. mdpi.comnih.gov
Antiparasitic Efficacy (Excluding Antimalarial; e.g., Leishmaniasis)
Beyond their well-known antimalarial properties, quinoline derivatives have been investigated for their efficacy against other parasites, notably Leishmania, the causative agent of leishmaniasis. nih.govrsc.org The 4-aminoquinoline scaffold is considered privileged for designing leishmanicidal agents due to its chemical versatility and ability to interact with key parasite targets. nih.gov
A chloroquinoline derivative, 7-chloro-N,N-dimethylquinolin-4-amine (GF1059), was tested in vitro and in vivo against Leishmania species. nih.gov The compound proved highly effective against L. infantum and L. amazonensis, with a high selectivity index against both the promastigote and amastigote forms of the parasite. nih.gov Mechanistic studies suggest that GF1059 induces changes in the parasite's mitochondrial membrane potential and increases the production of reactive oxygen species. nih.gov The use of quinoline-hydrazone hybrids has also been reported to exhibit potent leishmanicidal activity. rsc.org
Other Biological Applications and Therapeutic Potentials
The versatile chemical nature of the quinoline ring has led to the discovery of a wide spectrum of other biological activities. nih.gov Quinoline derivatives have been reported to possess antimicrobial, anti-inflammatory, anticonvulsant, and antifungal properties. researchgate.netrsc.orgnih.gov For example, novel chloroquine analogues synthesized via nucleophilic substitution showed significant antimicrobial potential against Pseudomonas aeruginosa and Candida albicans. nih.gov
Furthermore, some quinoline derivatives have been investigated for their activity against prions, the infectious agents responsible for fatal neurodegenerative diseases. A screening of quinoline derivatives identified several compounds with antiprion activity in the nanomolar range, suggesting that the molecular targets for antiprion and antimalarial substances may overlap. nih.gov The antioxidant potential of certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones has also been noted, with some derivatives showing promising radical scavenging activity. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituents on the Quinoline (B57606) Ring on Biological Activity Profiles
The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring system. The presence of a halogen at the 4-position and a bulky, electron-withdrawing group at the 2-position, as seen in 4-Chloro-2-trichloromethyl-quinoline, is anticipated to confer specific reactivity and interaction capabilities, shaping its pharmacological effects.
Conformational and Electronic Effects of the 2-Trichloromethyl Group
The 2-trichloromethyl (-CCl3) group is a sterically demanding and strongly electron-withdrawing substituent. Its influence on the biological activity of the quinoline scaffold is multifaceted, stemming from both its size and electronic nature.
Conformational Effects: The considerable steric bulk of the trichloromethyl group can impose significant conformational restrictions on the molecule. This can influence how the molecule fits into the binding pocket of a biological target. The orientation of the -CCl3 group relative to the plane of the quinoline ring can either facilitate or hinder optimal interactions with receptor residues. In some cases, bulky substituents at the C-2 position have been found to be detrimental to certain biological activities due to steric hindrance. nih.gov However, in other contexts, this steric bulk might be advantageous, for instance, by providing a better fit in a large hydrophobic pocket of a target protein.
Role of the 4-Chloro Substituent in Modulating Bioactivity
The 4-chloro substituent also plays a crucial role in defining the biological activity of this compound. Halogen atoms, particularly chlorine, are common in bioactive molecules and can influence activity through several mechanisms.
The presence of a chlorine atom at the 4-position can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach intracellular targets. Furthermore, the 4-chloro group can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a biological target, thereby contributing to the binding affinity. The electronic properties of the chlorine atom, being electron-withdrawing, also affect the electron distribution within the quinoline ring, which can modulate the binding characteristics of the entire molecule. Studies on other 4-chloroquinoline (B167314) derivatives have demonstrated the importance of this substituent for various biological activities, including anticancer and antimicrobial effects. nih.govderpharmachemica.com
Evaluation of Bioisosteric Replacements and Linker Optimization
Bioisosteric Replacements: The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. nih.govdrughunter.comdrughunter.comyoutube.com For the 2-trichloromethyl group, potential bioisosteres could include other bulky, lipophilic, and electron-withdrawing groups. For instance, the trifluoromethyl (-CF3) group is a common bioisostere for the trichloromethyl group, offering similar electronic properties with potentially different steric and metabolic profiles. Other halogenated alkyl groups or even non-halogenated bulky alkyl groups could be considered to probe the importance of steric bulk versus electronic effects.
Linker Optimization: In many bioactive quinoline derivatives, a linker connects the quinoline core to another pharmacophore. The nature and length of this linker are critical for optimal activity. nih.govresearchgate.netchemrxiv.org While this compound itself does not possess a linker, in the context of designing more complex molecules based on this scaffold, linker optimization would be a crucial step. The goal would be to position the quinoline core and any attached moieties in the correct orientation to interact effectively with the biological target. This often involves varying the length, flexibility, and chemical nature of the linker to achieve the desired pharmacological profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net For quinoline derivatives, QSAR models have been developed for a variety of biological activities, including antibacterial, antifungal, and anticancer effects. nih.govaimspress.com
While no specific QSAR models for this compound have been reported, general QSAR studies on halogenated quinolines suggest that descriptors related to lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants, atomic charges), and steric parameters (e.g., molar refractivity, van der Waals volume) are often crucial for predicting activity. A QSAR model for a series of analogs of this compound would likely find that the electronic and steric properties of the substituents at the C-2 and C-4 positions are key determinants of their biological effects.
In Silico Approaches: Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. nih.gov This method can provide valuable insights into the potential mechanism of action of a compound and guide the design of more potent analogs.
For this compound, molecular docking studies could be performed against various potential biological targets, such as enzymes or receptors implicated in diseases like cancer or microbial infections. nih.gov The docking simulations would likely show the quinoline core interacting with the binding site through hydrophobic and aromatic interactions. The 4-chloro and 2-trichloromethyl groups would be expected to occupy specific sub-pockets, with the chlorine atoms potentially forming halogen bonds or other favorable interactions. The results of such studies would help to rationalize the observed biological activities and guide the synthesis of new derivatives with improved binding affinities.
Pharmacophore Identification and Lead Optimization Strategies
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.govresearchgate.netmdpi.comarxiv.org For a series of bioactive quinoline derivatives, a pharmacophore model can be generated to identify the key chemical features responsible for their activity.
Based on the structure of this compound and its potential antimicrobial activity, a pharmacophore model might include features such as a hydrophobic aromatic ring (the quinoline core), a hydrogen bond acceptor (the quinoline nitrogen), and specific hydrophobic and electron-withdrawing regions corresponding to the 4-chloro and 2-trichloromethyl substituents.
Once a pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new molecules with the desired features. This, combined with the insights from SAR and molecular docking studies, forms the basis for lead optimization. Strategies for optimizing leads based on the this compound scaffold could include:
Modification of the 2-position: Replacing the trichloromethyl group with other bulky, electron-withdrawing groups to fine-tune steric and electronic properties.
Modification of the 4-position: Exploring other halogen substituents or small functional groups to modulate lipophilicity and potential for specific interactions.
Substitution at other positions: Introducing substituents at other positions on the quinoline ring to explore additional SAR and improve pharmacokinetic properties.
Mechanisms of Biological Action and Identification of Molecular Targets
Elucidation of Specific Cellular and Molecular Targets
The efficacy of quinoline-based compounds stems from their ability to engage with specific and essential molecular targets in bacteria and parasites.
Quinolones are well-established inhibitors of type IIA bacterial topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.com These enzymes are critical for managing DNA supercoiling during replication and transcription. mdpi.comnih.gov By binding to these enzymes, quinolones stall the replication and transcription processes, which leads to double-stranded DNA breaks and subsequent bacterial cell death. nih.gov
While the broader quinolone class targets these enzymes, specific derivatives show varying efficacy. For instance, certain quinoline-2-one derivatives have demonstrated encouraging inhibitory action against E. coli topoisomerase IV and DNA gyrase. nih.gov Similarly, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the DNA gyrase subunit B (GyrB). nih.gov Although direct studies on 4-Chloro-2-trichloromethyl-quinoline are not specified in the reviewed literature, its structural similarity to active quinolones suggests a potential for similar inhibitory mechanisms.
Table 1: Inhibition of Bacterial Enzymes by Select Quinoline (B57606) Derivatives
| Compound Class | Target Enzyme | Organism | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Quinoline-2-one derivative (6c) | DNA gyrase | E. coli | 280 ± 30 nM | nih.gov |
| Quinoline-2-one derivative (6l) | DNA gyrase | E. coli | 327 ± 30 nM | nih.gov |
| Quinoline-2-one derivative (6c) | Topoisomerase IV | E. coli | 17.50 ± 1.50 µM | nih.gov |
| Quinoline-2-one derivative (6i) | Topoisomerase IV | E. coli | 22.90 ± 2.50 µM | nih.gov |
| N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamide (f1) | DNA gyrase B | S. aureus | 1.21 µM | nih.gov |
This table presents data for related quinoline compounds to illustrate the mechanism of the chemical class.
The antimalarial action of quinoline-containing drugs is a cornerstone of malaria chemotherapy. nih.gov These compounds are thought to act by disrupting the parasite's digestion of hemoglobin within its acidic food vacuole. nih.gov During its life cycle in red blood cells, the Plasmodium falciparum parasite digests hemoglobin, releasing heme, which is toxic to the parasite. pnas.org The parasite detoxifies this heme by crystallizing it into an inert substance called hemozoin. pnas.org
Quinoline derivatives like chloroquine (B1663885) accumulate in the food vacuole and are believed to inhibit this hemozoin formation, leading to a buildup of toxic heme that kills the parasite. nih.govnih.gov More lipophilic quinolines may have alternative sites of action. nih.gov Recent research also points to other potential parasitic targets. For example, N-myristoyltransferase (NMT), an enzyme essential for various cellular processes in Plasmodium, has been identified as a viable pharmacological target for quinoline-based inhibitors. nih.gov
Interaction with Nucleic Acids (e.g., DNA Intercalation)
Beyond enzyme inhibition, another mechanism of action for certain quinoline derivatives is direct interaction with nucleic acids. nih.gov DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA structure and interfere with processes like transcription and replication, often leading to cytotoxic effects. nih.govnih.gov The rigid, planar structure of the quinoline ring makes it a suitable scaffold for such interactions. mdpi.com While this mechanism is established for some quinoline-based anticancer agents, specific studies confirming the DNA intercalating properties of this compound are not detailed in the available literature. nih.govnih.gov
Modulatory Effects on Cellular Pathways and Signaling Cascades
Quinoline compounds can exert broad effects on cellular functions by modulating various pathways. In parasitic organisms like Plasmodium falciparum, different quinolines have been shown to have disparate effects on the endocytic pathway. nih.gov For example, chloroquine primarily inhibits the trafficking of vesicles carrying hemoglobin, whereas other quinolines like mefloquine (B1676156) inhibit the initial process of endocytosis itself. nih.gov This suggests that while the ultimate outcome—disruption of hemoglobin digestion—may be similar, the precise points of pathway intervention can differ. nih.gov Furthermore, some novel bis-quinoline compounds have been shown to act as DNA methyltransferase (DNMT) inhibitors, pointing to a role in epigenetic regulation. mdpi.com
Investigation of Drug Resistance Mechanisms and Counter-Strategies
The extensive use of quinoline-based antimicrobials has led to the emergence of drug resistance, a significant challenge in treating bacterial and malarial infections. nih.govnih.gov
In bacteria, a primary resistance mechanism is the active removal of the drug from the cell via efflux pumps. nih.gov Multidrug resistance pumps, such as AcrAB-TolC in Gram-negative bacteria, can expel a wide range of antibiotics, including quinolones. nih.gov In Plasmodium falciparum, resistance to quinolines is often associated with a reduced accumulation of the drug within the parasite's food vacuole. nih.govnih.gov This may be caused by an efflux pump or alterations in the vacuole's pH. nih.gov
Table 2: Common Resistance Mechanisms Against Quinoline-Class Compounds
| Organism Type | Mechanism | Description | Key Proteins/Factors | Reference |
|---|---|---|---|---|
| Bacteria | Efflux Pumps | Actively transport the drug out of the bacterial cell, preventing it from reaching its target. | AcrAB-TolC, MexAB-OprM, NorA | nih.govnih.gov |
| Plasmodium | Reduced Drug Accumulation | Decreased concentration of the drug in the parasitic food vacuole. | P-glycoprotein homologue, altered vacuolar pH | nih.govnih.gov |
To combat this resistance, several counter-strategies are under investigation. One of the most developed approaches is the use of efflux pump inhibitors (EPIs) in combination with the antimicrobial agent. nih.gov These EPIs block the efflux pumps, allowing the antibiotic to accumulate inside the bacterial cell and exert its effect. nih.gov Another strategy involves the chemical modification of the quinoline structure itself to create derivatives that are less susceptible to existing resistance mechanisms. nih.gov Furthermore, understanding phenomena like quinolone-induced antibiotic resistance (QIAR), where exposure to low levels of quinolones can promote resistance to other classes of antibiotics, is crucial for effective antibiotic stewardship. asm.org
Drug Design and Development Leveraging the 4 Chloro 2 Trichloromethyl Quinoline Scaffold
Lead Compound Identification and Optimization Strategies
The process of discovering a new drug often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or undesirable side effects. danaher.comunisi.it The quinoline (B57606) scaffold is considered a "privileged structure" because its derivatives are known to bind to a variety of biological targets, making it a fertile ground for lead discovery. mdpi.commdpi.com
The identification of lead compounds from the quinoline class often involves screening libraries of derivatives against specific biological targets. For instance, a study screening a series of quinolines for antiprion activity identified several compounds with activity in the nanomolar range, establishing clear structure-activity relationships (SAR) that guide further development. nih.gov Similarly, in the search for new antimalarials effective against resistant strains, extensive screening of 4-aminoquinoline (B48711) derivatives led to the identification of two lead molecules with improved efficacy and favorable pharmacokinetic profiles. nih.gov
Once a lead is identified, the optimization phase begins. This iterative process aims to enhance the compound's desirable characteristics while minimizing its liabilities. danaher.com A common strategy involves the late-stage modification of an existing biologically active scaffold. nih.gov For quinoline-based compounds, this can involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the lead molecule to understand how chemical structure relates to biological activity. In a study of quinoline derivatives, it was found that the presence and position of chloro substituents could have a profound effect on potency, sometimes increasing it by orders of magnitude. nih.govchemrxiv.org
Hybridization: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules with dual or enhanced activity. nih.gov
Physicochemical Property Optimization: Modifying the structure to improve properties like solubility, metabolic stability, and bioavailability, which are crucial for a drug's success. nih.govusf.edu For example, optimization efforts on historical antimalarials like endochin (B1671275) focused on improving poor solubility and in vivo activity. usf.edu
The 4-Chloro-2-trichloromethyl-quinoline scaffold is an ideal starting point for these optimization strategies. The chlorine at the C4 position is a key site for nucleophilic substitution, allowing for the introduction of various side chains, while the trichloromethyl group at C2 significantly influences the electronic properties and steric profile of the molecule.
Rational Design for Enhanced Potency, Selectivity, and Reduced Toxicity
Rational drug design utilizes computational and structural biology tools to guide the modification of lead compounds, making the optimization process more efficient and targeted than traditional trial-and-error methods. nih.gov For the this compound scaffold, these strategies are employed to fine-tune interactions with the biological target, thereby enhancing potency and selectivity while designing out features associated with toxicity.
Key rational design approaches applicable to this scaffold include:
Computational Modeling and Simulation: Techniques like molecular docking allow researchers to predict how a derivative will bind to a target protein's active site. This insight helps in designing modifications that strengthen binding affinity. danaher.com Furthermore, methods like Free Energy Perturbation (MC/FEP) calculations can be used to predict the effect of a specific modification, such as the addition of a substituent, on the binding affinity, guiding the synthesis of the most promising compounds. nih.gov
ADMET Prediction: In the early stages of drug discovery, in silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of potential drug candidates. nih.gov By evaluating the pharmacokinetic and toxicity profiles of virtual derivatives of this compound, scientists can prioritize compounds with a higher probability of success in later clinical stages. frontiersin.org For example, predictive models can assess whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes like Cytochrome P450, flagging potential drug-drug interactions. frontiersin.org
Structure-Based Design: When the 3D structure of the biological target is known, it can be used to design molecules that fit perfectly into the binding site. For instance, rational design was used to develop a highly selective 5-HT2C agonist by modifying a lead compound to avoid interactions with the closely related 5-HT2B receptor, which is associated with adverse effects. nih.gov This approach could be used to improve the selectivity of therapeutic agents derived from the this compound framework.
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties of the scaffold and predict its reactivity. Such calculations have been used to explain the regioselectivity of nucleophilic substitution on related chloro-substituted heterocyclic systems, providing a theoretical basis for synthetic strategies. mdpi.comresearchgate.net
A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed as antitumor agents based on a "combination principle," demonstrating a practical application of rational design to discover new therapeutics. nih.gov
Medicinal Chemistry Approaches for Scaffold Modification and Derivative Synthesis
The chemical versatility of the this compound scaffold is central to its utility in drug discovery. Medicinal chemists have a variety of synthetic methods at their disposal to prepare the core structure and to generate diverse libraries of derivatives for biological screening.
Synthesis of the Core Scaffold: The preparation of 2-trichloromethyl-4-chloroquinoline can be achieved through several routes. One common method involves the cyclization of appropriate precursors to form the 2-trichloromethyl-4-quinolinol, followed by a chlorination step. The conversion of the 4-quinolinol to the 4-chloro derivative is typically accomplished using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.com For instance, reacting 2-trichloromethyl-6-chloro-4-quinolinol with phosphorus oxychloride yields the corresponding 4,6-dichloro derivative in good yield. google.com Another process describes the direct production of 4-chloroquinolines from β-anilino-propanoic acids by reacting them with a chlorination agent in the presence of an oxidizing agent, offering a more direct route with excellent yields. google.com
Scaffold Modification and Derivatization: Once the core scaffold is obtained, its functional groups serve as handles for further modification:
Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the C4 position is highly susceptible to displacement by nucleophiles. This reaction is one of the most powerful tools for introducing diversity into the quinoline scaffold. mdpi.com It is widely used to synthesize 4-aminoquinoline derivatives, which are a cornerstone of antimalarial drugs. nih.gov The reaction conditions can be tailored to accommodate a wide range of amine nucleophiles. mdpi.comresearchgate.net
Multicomponent Reactions (MCRs): These reactions allow for the construction of complex molecular architectures in a single step from multiple starting materials. MCRs are an efficient strategy for generating diverse quinoline libraries, offering high atom economy and the ability to introduce varied functional groups and substitution patterns. rsc.org
N-Oxidation: The quinoline nitrogen can be oxidized to an N-oxide, which alters the reactivity of the heterocyclic ring. This can be used as a directing group to facilitate functionalization at the C2 position. mdpi.com
The table below summarizes some reactions used for the synthesis and modification of the quinoline scaffold.
| Reaction Type | Reagents/Conditions | Purpose | Reference |
| Chlorination | Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅) | Converts 4-quinolinol to 4-chloroquinoline (B167314). | google.com |
| Nucleophilic Substitution | Amine nucleophiles, K₂CO₃, DMF, 120 °C | Introduces side chains at the C4 position. | mdpi.com |
| N-Oxidation | m-CPBA, Chloroform (B151607) | Activates the quinoline ring for further functionalization. | mdpi.com |
| Cyclization | Condensation of ethyl trichloroacetylacetate with anilines | Forms the initial 2-trichloromethyl-4-quinolinol ring. | google.com |
Development of Novel Therapeutic Agents Based on the Quinoline Framework
The structural features of this compound make it a valuable building block for the development of new therapeutic agents across various disease areas. The broader family of quinoline-based compounds has yielded drugs with significant clinical impact, and research continues to uncover new applications. mdpi.comnih.gov
Anticancer Agents: The quinoline scaffold is a key component in many anticancer agents. mdpi.com Derivatives of 2-chloroquinoline (B121035) have been shown to possess potent antitumor activities. For example, a series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were synthesized and evaluated for their anticancer effects. nih.gov The most promising compound from this series demonstrated effective inhibition of tumor growth in a xenograft mouse model, inducing apoptosis and cell cycle arrest in cancer cells. nih.gov Other research has focused on quinoline-chalcone hybrids, linking the quinoline scaffold to a chalcone (B49325) fragment to produce novel molecules with significant inhibitory potency against various cancer cell lines. researchgate.net Furthermore, some quinoline-based antimalarial drugs, such as chloroquine (B1663885) and its analogs, have been repurposed as autophagy inhibitors for the treatment of cancers like glioma. nih.gov
Antimalarial and Antiparasitic Drugs: The 4-aminoquinoline core is famously associated with antimalarial drugs like chloroquine. nih.govnih.gov Research in this area continues to leverage the quinoline framework to combat drug resistance. By modifying the side chains attached to the quinoline ring, new compounds with high potency against chloroquine-resistant strains of Plasmodium falciparum have been developed. nih.gov Structure-activity relationship studies have revealed that modifications to the quinoline core are crucial for activity against both drug-sensitive and drug-resistant parasites. nih.gov
Antiprion and Neuroprotective Agents: Screening of quinoline libraries has identified compounds with significant activity against prions, the infectious agents responsible for fatal neurodegenerative diseases. nih.gov Notably, the structure-activity relationships for antiprion effects were found to be similar to those for antimalarial activity, suggesting overlapping molecular targets and providing a basis for the cross-development of therapeutic agents. nih.gov
The following table highlights examples of therapeutic areas where quinoline derivatives, conceptually accessible from scaffolds like this compound, have shown promise.
| Therapeutic Area | Example Derivative Class | Mechanism/Activity | Reference |
| Oncology | 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinolines | Induces apoptosis and cell cycle arrest in tumor cells. | nih.gov |
| Oncology | Quinoline-Chalcone Hybrids | Potent antiproliferative activity against cancer cell lines. | researchgate.net |
| Oncology (Glioma) | Chloroquine and analogs | Inhibit autophagy, induce apoptosis and ER stress. | nih.gov |
| Antimalarial | 4-Aminoquinolines | Potent activity against chloroquine-resistant P. falciparum. | nih.gov |
| Antiprion | Sulfonamide quinoline derivatives | Inhibition of prion propagation in infected cells. | nih.gov |
The continued exploration of the chemical space around the this compound scaffold, guided by modern drug design principles, holds significant promise for the discovery of the next generation of therapeutic agents.
Agrochemical and Diverse Industrial Applications of 4 Chloro 2 Trichloromethyl Quinoline
Potential as Pesticides and Fungicides in Agricultural Chemistry
Quinoline (B57606) derivatives have been extensively investigated for the development of new pesticides, showing promise as fungicides, herbicides, and insecticides. nih.govnih.gov The unique quinoline scaffold is advantageous in the discovery of novel agrochemicals, with a notable surge in its application for creating new fungicides in recent years. nih.gov Research has demonstrated that chlorinated quinolines, in particular, exhibit activity against plant pathogens. researchgate.net For instance, studies on various synthetic quinoline derivatives revealed that chlorinated versions were active against the fungus Fusarium oxysporum. researchgate.net
The fungicidal potential of the quinoline core is often enhanced by specific substitutions. A study on new fluorinated quinoline analogs, using Tebufloquin as a lead compound, showed that several derivatives exhibited good antifungal activity (over 80%) against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. nih.gov Another derivative from the same study displayed significant activity (80.8%) against Rhizoctonia solani. nih.gov Similarly, certain quinoline-based hybrids have shown remarkable antifungal activity against the clinically important fungus Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values as low as 15.6 µg/mL. mdpi.com
While direct fungicidal data for 4-Chloro-2-trichloromethyl-quinoline is not extensively detailed in the reviewed literature, the established activity of related compounds underscores its potential. The combination of a chlorinated quinoline ring with a trichloromethyl group, a motif present in other agrochemicals like the nitrification inhibitor Nitrapyrin [2-Chloro-6-(trichloromethyl)pyridine], suggests that it is a strong candidate for screening as a potential pesticide or fungicide. nih.gov Patents have noted that chloromethyl quinoline derivatives can serve as valuable intermediates in the production of plant protection agents. google.com
Table 1: Examples of Antifungal Activity in Substituted Quinoline Derivatives This table illustrates the fungicidal potential of the quinoline scaffold by summarizing the activity of various derivatives against different fungal species.
| Compound Type | Fungal Species | Activity Measurement | Source |
| Fluorinated Quinoline Analogs | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | nih.gov |
| Fluorinated Quinoline Analogs | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL | nih.gov |
| Quinoline-based Hybrids | Cryptococcus neoformans | MIC = 15.6 µg/mL | mdpi.com |
| Quinoline-based Hybrids | Candida spp. & Aspergillus spp. | MIC = 62.5 µg/mL | mdpi.com |
| Chlorinated Quinolines | Fusarium oxysporum | Active (qualitative) | researchgate.net |
Utility as Key Intermediates in the Synthesis of Advanced Organic Molecules
The this compound molecule is a valuable intermediate for organic synthesis, primarily due to the reactivity of the chlorine atom at the C4 position. mdpi.com This position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the construction of more complex molecules. mdpi.com Patents have identified chloromethyl quinoline derivatives as useful intermediates for preparing active substances for both pharmaceutical and plant protection applications. google.com
The synthetic utility of the 4-chloroquinoline (B167314) structure has been well-documented. In studies involving the related compound 4-chloro-8-methylquinolin-2(1H)-one, the 4-chloro group readily undergoes nucleophilic substitution reactions. mdpi.com These transformations were carried out to produce new 4-substituted quinolinones, including 4-sulfanyl, hydrazino, azido (B1232118), and amino derivatives, which are themselves important for further synthetic use. mdpi.com This reactivity provides a clear model for the potential transformations of this compound. The presence of the electron-withdrawing trichloromethyl group at the C2 position is expected to further activate the C4 position towards nucleophilic attack.
The process for creating 4-chloroquinolines often involves the chlorination of the corresponding 4-quinolinols using reagents like phosphorus oxychloride or phosphorus pentachloride. google.comgoogle.com Once formed, these chloro derivatives serve as versatile building blocks for creating diverse molecular architectures. mdpi.comnih.gov
Table 2: Illustrative Nucleophilic Substitution Reactions on a 4-Chloroquinoline Scaffold Based on reactions performed on 4-chloro-8-methylquinolin-2(1H)-one, this table demonstrates the synthetic potential of the 4-chloro group.
| Nucleophile/Reagent | Reaction Conditions | Resulting Functional Group at C4 | Source |
| Hydrazine hydrate | Boiling ethanol (B145695) | Hydrazino (-NHNH₂) | mdpi.com |
| Sodium azide | Acetone | Azido (-N₃) | mdpi.com |
| Triphenylphosphine (on azido derivative) | - | Phosphazene, then hydrolyzed to Amino (-NH₂) | mdpi.com |
| Thiourea | Boiling ethanol | Thiol (-SH), via thionation | mdpi.com |
Applications in Materials Science and Optoelectronic Systems (referencing quinoline scaffold generally)
The quinoline ring system is a planar aromatic scaffold that has garnered significant interest in materials science, particularly for optoelectronic applications. mdpi.com This interest stems from the unique optical properties that arise from the extensive delocalization of its π-electron cloud, which can lead to high electroluminescence efficiency and a high order of non-linearity. google.com
Quinoline derivatives have been successfully employed as materials for Organic Light-Emitting Diodes (OLEDs). mdpi.com Their structural framework allows for the tuning of electronic and optical properties through the introduction of various substituents, making them versatile candidates for developing new optoelectronic materials. mdpi.com The ability to functionalize the quinoline scaffold at numerous positions is a key property in designing molecules with specific physicochemical functions for advanced materials. mdpi.com
Furthermore, certain quinoline derivatives have shown potential in laser technologies. When dissolved in a solvent with nanoparticles and optically excited, some quinoline-based compounds have been shown to produce random lasers. google.com The photoluminescence and absorption spectroscopy of these derivatives reveal properties like Stokes shift and quantum yield, which are critical parameters for optical applications. google.com The emission spectra of some quinoline derivatives are clearly in the blue region of the visible spectrum, making them relevant for specific types of light-emitting devices. researchgate.net
Table 3: Selected Applications of the Quinoline Scaffold in Materials Science This table summarizes key areas where the general quinoline structure is utilized for its unique physical and chemical properties.
| Application Area | Relevant Properties | Examples of Use | Source(s) |
| Optoelectronics (OLEDs) | Ambipolar character, high electroluminescence efficiency | Organic Light-Emitting Diodes | google.commdpi.com |
| Laser Technology | Photoluminescence, extensive electron delocalization | Random laser generation | google.com |
| Fluorescent Materials | High quantum yield, tunable emission spectra | Optical storage devices, biological imaging | google.com |
| Advanced Polymers/Coatings | Enhanced durability and resistance from halogenated derivatives | High-performance coatings | - |
Environmental Toxicology and Impact of Trichloromethyl Quinoline Compounds
Environmental Fate and Degradation Pathways
The environmental persistence and degradation of quinoline (B57606) compounds are influenced by their chemical structure, including the presence of halogen and trichloromethyl groups. While specific data on 4-Chloro-2-trichloromethyl-quinoline is limited, the degradation of related quinoline compounds has been studied, providing insights into its likely environmental fate.
Microbial degradation is a primary pathway for the breakdown of quinoline in the environment. nih.govdtu.dk Generally, the aerobic degradation of quinoline is initiated by hydroxylation, often at the 2-position, to form 2-hydroxyquinoline (B72897) (2-quinolinone). dtu.dkresearchgate.net This initial step is a common feature in the metabolism of quinolines by various microorganisms, including bacteria of the genera Pseudomonas, Rhodococcus, and Comamonas. nih.govdtu.dk Following hydroxylation, the degradation typically proceeds through the cleavage of the pyridine (B92270) or benzene (B151609) ring. dtu.dk For instance, some pathways proceed via intermediates like 8-hydroxycoumarin (B196171) or 5,6-dihydroxy-1H-2-oxoquinoline. dtu.dk
The presence of a chlorine atom at the 4-position and a trichloromethyl group at the 2-position of this compound is expected to significantly influence its degradation. Halogenation, in general, can increase the recalcitrance of organic compounds to microbial degradation. nih.gov The trichloromethyl group, a bulky and highly oxidized substituent, may also hinder the initial enzymatic attack. However, microorganisms have been shown to evolve pathways to degrade a wide variety of halogenated and synthetic compounds. nih.gov
In addition to microbial degradation, abiotic processes such as photolysis may contribute to the transformation of quinoline compounds in the environment. The absorption of UV radiation can lead to the breakdown of these molecules. For example, the photocatalytic degradation of chlorophenols, which share some structural similarities with the chloro-substituted quinoline, has been observed in the presence of titanium dioxide. nih.gov
Table 1: Postulated Degradation Intermediates of Related Quinoline Compounds
| Parent Compound | Key Degradation Intermediates | Degradation Pathway |
| Quinoline | 2-Hydroxyquinoline, 8-Hydroxycoumarin, 2,3-Dihydroxyphenylpropionic acid | Microbial hydroxylation and ring cleavage dtu.dk |
| Methylquinolines | 2-Hydroxyquinoline analogues, 3,4-Dihydro-2-quinolinone analogues | Microbial hydroxylation and hydrogenation |
| Quinoline | Quinoline-N-oxide | Fungal and microsomal oxidation researchgate.net |
This table presents potential degradation intermediates based on studies of related quinoline compounds, as specific data for this compound is not available.
Potential Ecological Considerations and Bioaccumulation
The potential for bioaccumulation is a significant environmental concern for persistent organic pollutants. For quinoline and its derivatives, hydrophobicity, often indicated by the octanol-water partition coefficient (log Kow), is a key factor in determining their tendency to accumulate in organisms. researchgate.net
The toxicity of quinoline compounds to aquatic organisms is a critical aspect of their ecological impact. Quinoline itself has been shown to be toxic to various aquatic species. The introduction of substituents can modify this toxicity. The potential for adverse effects on non-target organisms in ecosystems where these compounds might be released is a primary consideration for their environmental risk assessment.
Table 2: Factors Influencing Bioaccumulation of Quinolines
| Factor | Influence on Bioaccumulation Potential | Reference |
| Hydrophobicity (log Kow) | Higher log Kow generally leads to higher bioaccumulation potential. | researchgate.net |
| Biotransformation | Metabolic processes in organisms can reduce bioaccumulation by converting compounds to more water-soluble forms that are more easily excreted. | nih.gov |
| Chemical Structure | The presence of halogens and other substituents can significantly alter the hydrophobicity and susceptibility to biotransformation. | nih.gov |
This table outlines general principles governing the bioaccumulation of organic compounds, which are applicable to quinoline derivatives.
Toxicological Profiles and In Vitro Cytotoxicity Assessment (beyond therapeutic context)
The toxicological profile of quinoline derivatives is of significant interest due to their potential effects on non-target organisms. In vitro cytotoxicity assays are valuable tools for assessing the potential of these compounds to cause cellular damage.
Studies on various quinoline derivatives have demonstrated a range of cytotoxic effects. For example, research on 2-phenoxy-3-trichloromethylquinoxalines, which also contain a trichloromethyl group, showed varying levels of cytotoxicity against human cell lines. mdpi.com The cytotoxicity was influenced by the nature and position of substituents on the phenoxy ring. mdpi.com Some of these derivatives exhibited good cytotoxicity values, while others were less toxic. mdpi.com This highlights the principle that small changes in the chemical structure can lead to significant differences in biological activity.
The presence of the 4-chloro and 2-trichloromethyl groups on the quinoline ring of the target compound suggests that it may possess significant biological activity and, consequently, potential cytotoxicity. The electron-withdrawing nature of these substituents could influence its interaction with biological macromolecules.
Table 3: In Vitro Cytotoxicity of Structurally Related Quinoxaline (B1680401) Derivatives
| Compound | Cell Line | CC50 (µM) |
| 3l (a nitro-substituted phenoxy trichloromethylquinoxaline) | HepG2 | 15.4 |
| 3n (a cyano-substituted phenoxy trichloromethylquinoxaline) | HepG2 | 16.6 |
| 3q (a cluttered phenoxy trichloromethylquinoxaline) | HepG2 | >50 |
| 3b (a 2-chlorophenoxy trichloromethylquinoxaline) | HepG2 | >50 |
| Doxorubicin (Reference Drug) | HepG2 | 0.20 |
Source: Adapted from research on 2-phenoxy-3-trichloromethylquinoxalines. mdpi.com This data is for structurally related quinoxaline compounds and is intended to be illustrative of the potential cytotoxicity of compounds containing a trichloromethyl group.
Genotoxicity, the ability of a chemical to damage genetic material (DNA), is a critical toxicological endpoint. Several quinoline derivatives have been evaluated for their genotoxic potential using various assays, such as the Ames test (for mutagenicity in bacteria) and in vivo chromosome aberration tests.
The parent compound, quinoline, has been shown to be mutagenic in the presence of a metabolic activation system (S-9), indicating that it is metabolized to a genotoxic intermediate. epa.gov It is suggested that a 2,3-epoxy derivative of quinoline could be the reactive metabolite responsible for its mutagenicity. epa.gov The position of substituents on the quinoline ring can significantly affect its mutagenic activity. For instance, substitution at the 3-position can block mutagenicity, while substitutions at other positions can either have no effect or even enhance it. epa.gov
Studies on other quinoline derivatives have also revealed genotoxic properties. For example, some 8-sulfonylquinolines have been shown to be genotoxic in the Rec-assay and Salmonella-microsome tests. nih.gov In contrast, in vivo studies in mice with quinoline and 8-hydroxyquinoline (B1678124) did not show a significant increase in chromosome aberrations or sister chromatid exchanges in bone marrow cells. nih.gov However, 4-nitroquinoline-1-oxide, a well-known potent mutagen, was highly effective in these assays. nih.gov
A study on a nitro-containing 2-phenoxy-3-trichloromethylquinoxaline found it to be non-genotoxic in both the Ames test and an in vitro comet assay. mdpi.com This finding is significant as it demonstrates that not all complex quinoline-related structures are inherently genotoxic. Given the structural alerts for mutagenicity that can be present in quinoline derivatives, a thorough genotoxicity assessment for this compound would be necessary to fully characterize its toxicological profile.
Table 4: Genotoxicity Data for Selected Quinoline Compounds
| Compound | Assay | Result | Metabolic Activation (S9) | Reference |
| Quinoline | Mutagenicity (Ames test) | Positive | Required | epa.gov |
| 8-Sulfonylquinolines | Rec-assay, Salmonella-microsome test | Genotoxic | Not specified | nih.gov |
| Quinoline | In vivo chromosome aberrations (mouse marrow) | Negative | Not applicable | nih.gov |
| 8-Hydroxyquinoline | In vivo chromosome aberrations (mouse marrow) | Negative | Not applicable | nih.gov |
| 4-Nitroquinoline-1-oxide | In vivo chromosome aberrations (mouse marrow) | Positive | Not applicable | nih.gov |
| Nitro-containing 2-phenoxy-3-trichloromethylquinoxaline | Ames test, in vitro comet assay | Non-genotoxic | Not specified | mdpi.com |
This table summarizes genotoxicity findings for various quinoline derivatives to provide context for the potential genotoxicity of this compound.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Methodologies and Catalytic Systems
The synthesis of quinoline (B57606) derivatives is a well-established field, yet the specific architecture of 4-Chloro-2-trichloromethyl-quinoline invites the exploration of more efficient, sustainable, and innovative synthetic routes. While classical methods like the Friedländer, Skraup, and Combes syntheses provide foundational strategies, future research should focus on modern catalytic systems to improve yield, selectivity, and environmental compatibility. nih.govnih.gov
Promising directions include the adoption of transition-metal-catalyzed cross-coupling and annulation reactions. mdpi.com Catalytic systems employing metals such as palladium, copper, iron, and rhodium have shown efficacy in constructing the quinoline scaffold. mdpi.comorganic-chemistry.org A key area of future work would be to adapt these methods for the direct and regioselective introduction of the trichloromethyl group, a moiety that can be challenging to install. The development of one-pot reactions that combine cyclization, chlorination, and trichloromethylation would represent a significant advancement in efficiency.
Furthermore, emerging catalytic technologies offer exciting prospects. Research into ruthenium pincer complexes, which are effective for acceptorless dehydrogenative coupling (ADC) reactions, could lead to novel atom-economical pathways for synthesizing quinoline precursors from simple alcohols. rsc.org The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) and nanocatalysts, could facilitate easier product purification and catalyst recycling, aligning with the principles of green chemistry. nih.gov Exploring unconventional energy sources like microwave irradiation and electrochemical synthesis, which has been used for quinolone halogenation, could also lead to milder reaction conditions and novel reactivities. nih.govmdpi.comacs.org
Table 1: Potential Catalytic Systems for Future Synthesis
| Catalytic Approach | Potential Advantage | Relevant Precedent |
|---|---|---|
| Single-Atom Iron Catalysis | High efficiency in dehydrogenative coupling for quinoline synthesis. | Synthesis of various functionalized quinolines from amino alcohols and ketones. organic-chemistry.org |
| Ruthenium Pincer Complexes | Lower catalyst loading and shorter reaction times in acceptorless dehydrogenative coupling. | Efficient synthesis of a wide variety of substituted quinolines and quinazolines. rsc.org |
| Ionic Liquids (ILs) | Can act as both solvent and catalyst; often recyclable. | Used in Friedländer synthesis to produce quinolines in high yields under solvent-free conditions. nih.govnih.gov |
| Electrochemical Synthesis | Environmentally friendly, uses electrons as a traceless reagent. | Employed for the C3–H halogenation of quinoline-4(1H)-ones. acs.org |
Discovery of Uncharted Biological Targets and Mechanisms of Action
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a vast range of biological activities, including antimalarial, antibacterial, anticancer, and antiviral properties. biointerfaceresearch.comnih.govmdpi.com However, the specific biological profile of this compound remains largely uncharted. Future research should systematically screen this compound against a wide array of biological targets to uncover its therapeutic potential.
Given that halogenated quinolines have shown potent activity against drug-resistant bacterial biofilms, a primary research focus should be on its antibacterial and antibiofilm capabilities. nih.govnih.gov The synthetic tunability of the 2-position on the quinoline scaffold significantly impacts these activities, making the trichloromethyl group a point of high interest. nih.gov Investigations into its mechanism of action are crucial; possibilities include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, a known mechanism for quinolone antibiotics, or disruption of bacterial cell signaling pathways like quorum sensing. mdpi.com
Beyond infectious diseases, the compound warrants investigation in oncology. Many quinoline derivatives function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. mdpi.com Screening this compound against a panel of human kinases could identify novel anticancer leads. Additionally, other halogenated quinolines have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), suggesting a potential role in treating neurodegenerative disorders like Parkinson's disease. acs.org The unique electronic properties conferred by the chloro and trichloromethyl substituents may lead to unexpected target interactions and novel mechanisms of action, justifying broad-based phenotypic screening campaigns. nih.gov
Advancements in Computational Drug Design and Virtual Screening
Computational methods are indispensable tools for accelerating drug discovery. Future research on this compound should leverage these techniques to rationally design new analogs and identify high-probability biological targets. Structure-based drug design, which relies on the 3D structure of a target protein, is a powerful approach. nih.gov
A productive future direction would involve performing molecular docking studies of this compound against the crystal structures of known drug targets where other quinolines have shown activity, such as HIV reverse transcriptase, parasitic enzymes like Plasmodium falciparum lactate (B86563) dehydrogenase, and the tubulin colchicine (B1669291) binding site. nih.govnih.govresearchgate.net This can provide insights into potential binding modes and affinities, prioritizing experimental testing.
Furthermore, a virtual library of derivatives can be generated in silico by systematically modifying the this compound scaffold. This library can then be subjected to high-throughput virtual screening against databases of protein targets. nih.govmdpi.com Hits from this screening can be further analyzed using more rigorous computational methods like molecular dynamics (MD) simulations to assess the stability of the predicted ligand-protein complex and to refine binding energy calculations. acs.orgmdpi.com In parallel, the development of Quantitative Structure-Activity Relationship (QSAR) models and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can guide the optimization of lead compounds, ensuring that they possess favorable drug-like properties. nih.govresearchgate.net
Table 2: Computational Workflow for Derivative Design
| Step | Technique | Objective |
|---|---|---|
| 1. Target Identification | Reverse Docking / Target Fishing | Identify potential biological targets by screening the compound against a protein structure database. |
| 2. Library Generation | In Silico Combinatorial Chemistry | Create a virtual library of analogs based on the this compound scaffold. mdpi.com |
| 3. Virtual Screening | Molecular Docking (HTVS, SP, XP) | Screen the virtual library against identified targets to find potential binders. nih.govnih.gov |
| 4. Hit Refinement | Molecular Dynamics (MD) Simulations | Evaluate the stability and dynamics of the ligand-receptor complexes for the top-scoring hits. acs.org |
Development of Multi-Targeted Therapeutic Agents
The "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. This approach is particularly valuable for complex diseases like cancer and infectious diseases where targeting a single pathway may be insufficient due to resistance or pathway redundancy. nih.gov The quinoline scaffold has been extensively investigated for its potential to yield multi-target agents. mdpi.com
Future research should explore the polypharmacological potential of this compound. A promising strategy involves computationally screening the compound against panels of related targets, such as the human kinome or a family of bacterial enzymes. Experimental validation of computational hits could reveal a multi-target profile. For instance, a derivative could simultaneously inhibit a cancer cell proliferation target (like a kinase) and a target related to angiogenesis or drug resistance. The 4-aminoquinoline (B48711) scaffold has already been explored for its polypharmacological effects against malaria, cancer, and tuberculosis. nih.govresearchgate.net A similar research program focused on the 4-chloro-2-trichloromethyl scaffold could yield novel multi-target-directed ligands (MTDLs) with potentially superior efficacy and a lower propensity for developing resistance.
Innovative Applications in Emerging Fields
Beyond medicine, the unique physicochemical properties of this compound may enable its use in other technological and industrial domains. Quinoline derivatives are already utilized in materials science as components of organic light-emitting diodes (OLEDs) and as ligands in phosphorescent complexes for sensors. nih.govnih.gov
Future research could investigate the photophysical properties of this compound and its derivatives. The presence of heavy atoms (chlorine) can influence intersystem crossing, potentially making these compounds interesting for applications in photochemistry or as components in advanced materials. The high halogen content might also confer properties such as flame retardancy.
Other potential applications exist in agrochemistry, where nitrogen heterocycles are common scaffolds for pesticides and herbicides. nih.gov The biological activity of this compound could be repurposed for crop protection. Furthermore, its structure could serve as a versatile building block for the synthesis of more complex molecular architectures in supramolecular chemistry or as a novel ligand in organometallic catalysis.
Q & A
Q. What are the common synthetic routes for 4-chloro-2-trichloromethyl-quinoline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and cyclization steps. For example:
- Conrad-Limpach synthesis : Starting with m-chloroaniline and ethyl ethoxymethylenemalonate, followed by cyclization under acidic conditions .
- Chlorination of quinoline precursors : 4-Hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester can undergo hydrolysis, decarboxylation, and chlorination with POCl₃ or PCl₅ to introduce trichloromethyl groups .
Key Factors : - Temperature control (e.g., reflux at 343 K in DMF/THF mixtures) .
- Choice of chlorinating agents (e.g., POCl₃ for regioselective chlorination) .
- Solvent polarity affects reaction kinetics and byproduct formation .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- X-ray crystallography : SHELXL/SHELXS software refines crystal structures, resolving bond angles and weak interactions (e.g., C–H⋯π, π–π stacking) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions; chloroform-d₁ is preferred for solubility .
- Mass spectrometry : High-resolution MS (e.g., Q-TOF) confirms molecular weight and isotopic patterns .
Q. What biological activities are associated with this compound derivatives?
Methodological Answer:
- Antimicrobial activity : Assessed via MIC assays against Gram-positive bacteria (e.g., S. aureus) .
- Antimalarial potential : Structural analogs (e.g., chloroquine derivatives) are tested in Plasmodium falciparum cultures .
- Anticancer screening : MTT assays on human cancer cell lines (e.g., HeLa) evaluate cytotoxicity .
Advanced Research Questions
Q. How can regioselective chlorination be achieved in quinoline derivatives, and what factors influence substitution patterns?
Methodological Answer:
- Electrophilic aromatic substitution (EAS) : Electron-withdrawing groups (e.g., -CF₃) direct chlorination to specific positions. Use Lewis acids (e.g., FeCl₃) to enhance reactivity .
- Steric effects : Bulky substituents (e.g., phenyl groups) hinder chlorination at adjacent positions .
- Computational modeling : DFT calculations predict reactive sites using Fukui indices .
Q. What challenges arise in crystallographic refinement of this compound derivatives?
Methodological Answer:
Q. How do structural modifications (e.g., substituent variation) affect the compound’s biological activity?
Methodological Answer:
-
SAR studies :
Substituent Position Activity Trend Example 2-Trichloromethyl Enhanced lipophilicity → Improved membrane penetration 4-Chloro-2-CF₃ derivatives show 2× higher cytotoxicity 4-Chloro Stabilizes π–π stacking with DNA targets Quinoline-2-carboxylates inhibit topoisomerase II -
In silico docking : AutoDock Vina predicts binding affinities to target proteins (e.g., DHFR) .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Standardized assays : Use identical cell lines (e.g., HepG2) and solvent controls (DMSO ≤0.1%) .
- Metabolic stability tests : Evaluate compound degradation in liver microsomes to clarify bioavailability discrepancies .
- Collaborative validation : Share samples via platforms like PubChem for inter-lab reproducibility checks .
Q. How can computational methods optimize the synthesis pathway for novel derivatives?
Methodological Answer:
- Retrosynthetic analysis : Tools like ChemAxon identify feasible precursors and reaction steps .
- Reaction yield prediction : Machine learning models (e.g., RDKit) trained on USPTO datasets prioritize high-yield routes .
- Green chemistry metrics : Use E-factor calculations to minimize waste in multi-step syntheses .
Q. What are the limitations of current toxicity studies, and how can they be addressed?
Methodological Answer:
- In vitro-in vivo extrapolation (IVIVE) : Microphysiological systems (e.g., liver-on-a-chip) improve toxicity prediction .
- Genotoxicity assays : Combine Ames test with Comet assay to detect DNA damage .
- EPA DSSTox data : Cross-reference with existing quinoline toxicity profiles to identify structural alerts .
Q. How can photostability and thermal degradation of this compound be mitigated?
Methodological Answer:
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Protective excipients : Co-crystallize with cyclodextrins to enhance solid-state stability .
- Light-exposure protocols : Use amber glassware and UV filters during storage .
Tables for Key Data
Q. Table 1: Synthetic Routes Comparison
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Conrad-Limpach | 60–70 | POCl₃, m-chloroaniline | |
| Hydrolysis-Chlorination | 75–85 | PCl₅, DMF | |
| Radical Chlorination | 50–65 | NCS, AIBN |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
